2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC20138114
Molecular Formula: C9H5ClF2N2OS
Molecular Weight: 262.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClF2N2OS |
|---|---|
| Molecular Weight | 262.66 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H |
| Standard InChI Key | ZLGAIATWLOAHJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
-
IUPAC Name: 2-[(4-Chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole.
-
Molecular Formula: CHClFNOS.
-
SMILES: C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl.
-
Key Functional Groups:
-
1,3,4-Oxadiazole Ring: A five-membered aromatic ring with two nitrogen atoms, contributing to metabolic resistance and electronic stability .
-
Difluoromethylthio Group (-SCFH): Enhances lipophilicity (logP ≈ 3.2) and influences target binding via fluorine’s electronegativity .
-
4-Chlorophenyl Substituent: An electron-withdrawing group that stabilizes charge-transfer interactions and improves bioavailability .
-
Spectral Characterization
-
IR Spectroscopy: C-F stretching vibrations (1100–1250 cm) and C=S bonds (650–750 cm) .
-
NMR:
-
Mass Spectrometry: HR-MS confirms the molecular ion peak at m/z 262.66.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Cyclization: Reaction of 4-chlorothiophenol with carbon disulfide and hydrazides under basic conditions (e.g., KOH/ethanol) to form the oxadiazole core .
-
Difluoromethylation: Introduction of the -SCFH group using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Example Reaction:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥75%) and purity. Automated systems control stoichiometry and reaction parameters (80–100°C, 4–6 hours), minimizing by-products like sulfides or over-fluorinated derivatives .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP | ~3.2 (moderate lipophilicity) |
| Thermal Stability | Decomposition >250°C |
| Hydrolytic Stability | Stable at pH 4–9; degrades in strong acids/bases |
The difluoromethylthio group enhances membrane permeability, while the 4-chlorophenyl moiety improves crystallinity .
Biological Activities and Mechanisms
Anticancer Activity
1,3,4-Oxadiazoles inhibit cancer cell proliferation via:
-
HDAC6 Inhibition: Difluoromethyl derivatives bind selectively to histone deacetylase 6 (HDAC6), inducing apoptosis in leukemia cells (IC = 1.95 µM) .
-
Topoisomerase II Interference: Stabilizes DNA-topoisomerase complexes, preventing replication in breast cancer (MCF7) and colon cancer (HCT116) cells .
Comparative Activity:
| Compound | Cell Line (IC, µM) |
|---|---|
| Target Compound | 1.95 (HDAC6) |
| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.24 (HeLa) |
Antimicrobial and Antifungal Effects
-
Antibacterial: Inhibits Salmonella typhi (MIC = 12.5 µg/mL) via disruption of cell wall synthesis .
-
Antifungal: Targets succinate dehydrogenase (SDH) in Gibberella zeae (EC = 0.486–0.799 µg/mL), outperforming fluopyram (EC = 2.96 µg/mL) .
Enzyme Inhibition
-
Acetylcholinesterase (AChE): IC = 2.3 µM, comparable to rivastigmine .
-
Lipoxygenase (LOX): Blocks arachidonic acid metabolism, reducing inflammation (IC = 4.18 µM) .
Applications
Medicinal Chemistry
-
Anticancer Agents: HDAC6-selective inhibitors for neuropathies and leukemia .
-
Antimicrobials: Broad-spectrum agents against drug-resistant bacteria and fungi .
Agrochemicals
-
Fungicides: SDH inhibitors for crop protection (e.g., Xanthomonas oryzae control) .
-
Herbicides: Induces chlorophyll degradation in weeds via bleaching effects .
Materials Science
-
OLEDs: Electron-transport layers due to high thermal stability and electron affinity.
-
Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume